molecular formula C11H15N B13453549 N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13453549
M. Wt: 161.24 g/mol
InChI Key: RKXUXLOARWOWRF-UHFFFAOYSA-N
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Description

Contextualizing Indane Amine Structures within Chemical Research

Indane amine structures are characterized by an indane scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The addition of an amine group to this bicyclic structure gives rise to the aminoindane family. These compounds are structurally related to amphetamines, with a key difference being the rigid conformation imposed by the bridged structure between the alpha-carbon and the aromatic ring. nih.govwikipedia.org This rigidity is a crucial feature that influences their biological activity.

Aminoindanes can be categorized into two primary isomers: 1-aminoindane and 2-aminoindane, depending on the position of the amino group on the cyclopentane ring. wikipedia.org These core structures can be further modified with various substituents, leading to a diverse range of derivatives with distinct pharmacological profiles. wikipedia.org

Historical Perspectives on the Discovery and Initial Academic Exploration of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

While specific historical details regarding the discovery and initial exploration of this compound are not extensively documented in publicly available academic literature, the broader class of aminoindanes has a rich history. The initial development of aminoindanes was driven by their potential as vasoactive and bronchodilatory agents, owing to the presence of the amino group. nih.gov

Early research in the 20th century explored the therapeutic potential of these compounds, leading to the synthesis of various derivatives. For instance, 2-aminoindane and its N-substituted derivatives were evaluated for their bronchodilatory and toxic effects, with some derivatives showing more effectiveness than l-ephedrine. nih.gov Over time, contemporary research shifted focus to the psychoactive effects of substituted 2-aminoindanes. nih.govresearchgate.net

Significance of the Indane Scaffold in Chemical and Biological Research

The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. tudublin.ie This scaffold is a component of various natural products and is a ubiquitous feature in many pharmaceutically active molecules. tudublin.ieresearchgate.net Its rigid bicyclic framework, combining aromatic and aliphatic features, provides a versatile platform for the rational design of therapeutic molecules. researchgate.net

The significance of the indane scaffold is underscored by its presence in a variety of approved drugs with diverse therapeutic applications. researchgate.net The adaptability of the indane ring system allows for extensive modifications, enabling researchers to fine-tune the structure-activity relationship of new compounds. researchgate.net This has led to the investigation of indane derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. tudublin.ietudublin.ieresearchgate.netmdpi.com

Scope and Academic Relevance of Research on this compound

Direct academic research specifically focused on this compound is limited. However, the academic relevance of this compound can be inferred from the extensive research on related N-substituted and dimethyl-substituted indane amine derivatives. The general class of aminoindanes has been a subject of interest for their potential applications in treating neurological disorders and for their psychoactive properties. wikipedia.org

For example, 1-Aminoindane is a known metabolite of the anti-Parkinsonian drug rasagiline (B1678815) and has been studied for its neuroprotective properties. wikipedia.org On the other hand, 2-Aminoindane and its derivatives have been investigated as research chemicals for neurological disorders and have also been identified as designer drugs with stimulant effects. wikipedia.org The research into various substituted aminoindanes highlights the ongoing academic interest in understanding how modifications to the indane scaffold influence biological activity. nih.gov

Table 1: Selected Indane Amine Derivatives and their Investigated Applications

Compound NameInvestigated Application/Activity
1-AminoindaneNeuroprotective agent, metabolite of rasagiline wikipedia.org
2-AminoindaneResearch chemical for neurological disorders, stimulant wikipedia.org
5-Iodo-2-aminoindane (5-IAI)Potential applications in psychotherapy nih.gov
5,6-Methylenedioxy-2-aminoindane (MDAI)Empathogenic effects nih.gov
RasagilineAnti-Parkinsonian drug wikipedia.orggoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-8-3-5-10-9(7-8)4-6-11(10)12-2/h3,5,7,11-12H,4,6H2,1-2H3

InChI Key

RKXUXLOARWOWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Diverse Synthetic Routes to the 2,3-Dihydro-1H-inden-1-amine Core Structure

The construction of the 2,3-dihydro-1H-inden-1-amine scaffold, the foundational structure for N,5-dimethyl-2,3-dihydro-1H-inden-1-amine, can be achieved through several strategic approaches. These methods primarily revolve around the formation of the amine group on a pre-existing indanone framework or the construction of the indane ring system itself.

Reductive Amination Strategies for Indanone Precursors

Reductive amination, a cornerstone of amine synthesis, is a widely employed method for converting ketones into amines. organic-chemistry.org This process is central to the synthesis of this compound, commencing with the precursor 5-methyl-1-indanone (B1336591). The reaction involves the condensation of the ketone with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. organic-chemistry.org The general transformation can be summarized as follows:

5-Methyl-1-indanone + CH₃NH₂ → [Intermediate Imine] --(Reducing Agent)--> this compound

An alternative, yet related, strategy involves a two-step process where the indanone is first converted to its oxime derivative by reacting with hydroxylamine (B1172632). This oxime is then subjected to reduction to yield the primary amine, 5-methyl-2,3-dihydro-1H-inden-1-amine. Subsequent N-methylation can then be performed to obtain the target compound. A patent describes a method for reducing 2,3-dihydro-1H-1-indanone oxime using an alumino-nickel catalyst under alkaline conditions, which avoids the need for high-pressure hydrogenation. google.com Another approach utilizes a TiCl₄/NaBH₄ system for the reduction, although this requires anhydrous conditions. google.com

Multi-Step Synthesis Pathways Involving Indane Ring Formation

The cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). asianpubs.org The use of Meldrum's acid derivatives has also been reported as an effective alternative to traditional carboxylic acids or acyl chlorides in intramolecular Friedel-Crafts reactions, often proceeding under milder conditions with metal trifluoromethanesulfonate (B1224126) catalysts. nih.gov

A general scheme for the formation of 5-methyl-1-indanone is presented below:

3-(m-tolyl)propanoic acid --(Acid Catalyst, e.g., PPA)--> 5-Methyl-1-indanone

Once the 5-methyl-1-indanone is synthesized, it can be converted to this compound via the reductive amination strategies discussed previously.

Catalytic Approaches in Indane Amine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and environmentally benign pathways. In the context of indane amine synthesis, catalytic methods are employed for both the reductive amination step and for subsequent N-alkylation.

For the reductive amination of 5-methyl-1-indanone, transition metal catalysts, including those based on iridium, can be used for transfer hydrogenation, often employing formic acid or isopropanol (B130326) as the hydrogen source. These methods can provide high yields and, with the use of chiral ligands, can achieve enantioselectivity.

Furthermore, if the synthesis proceeds via the primary amine (5-methyl-2,3-dihydro-1H-inden-1-amine), catalytic N-methylation offers a direct route to the final product. Methanol is increasingly being used as a C1 source for N-methylation in the presence of ruthenium or iridium catalysts. This "borrowing hydrogen" methodology is highly atom-economical, with water being the only byproduct.

Catalyst SystemReactantsProductKey Features
Ir-Phosphoramidite ComplexKetone, Primary Alkyl Amine, H₂Chiral Secondary AmineHigh efficiency and enantioselectivity for direct asymmetric reductive amination. nih.gov
RuCl₂(p-cymene)₂/DPEphosPrimary Amine, AlcoholSecondary AmineEfficient for N-alkylation using alcohols as alkylating agents.
Ni NanoparticlesAldehyde, Amine, IsopropanolSecondary/Tertiary AmineTransfer hydrogenation for reductive amination. organic-chemistry.org

Functional Group Interconversions and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the amine functionality. Oxidation and reduction reactions can be employed to modify this moiety, leading to derivatives with different properties and potential applications.

Oxidation Reactions of the Indane Amine Moiety

The tertiary amine group in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) can lead to the formation of the corresponding N-oxide. wikipedia.orglibretexts.org Amine N-oxides are valuable synthetic intermediates and can exhibit different biological activities compared to the parent amine.

This compound --(Oxidizing Agent, e.g., H₂O₂)--> this compound N-oxide

Another potential oxidation pathway involves the cleavage of an N-alkyl group, a process known as N-dealkylation. nih.govnih.gov This transformation can be achieved through various chemical methods, including the von Braun reaction (using cyanogen (B1215507) bromide) or with chloroformate reagents. nih.govresearchgate.net Catalytic methods for N-dealkylation have also been developed. nih.gov This reaction would convert the tertiary amine back to a secondary amine, offering a route to other N-substituted derivatives.

ReactionReagent/CatalystProduct
N-OxidationHydrogen Peroxide, PeroxyacidsAmine N-oxide wikipedia.org
N-Demethylation (von Braun)Cyanogen Bromide (BrCN)N-cyano-5-methyl-2,3-dihydro-1H-inden-1-amine
N-DemethylationPhenyl ChloroformateN-phenoxycarbonyl-5-methyl-2,3-dihydro-1H-inden-1-amine

Reduction Reactions and their Stereochemical Implications

While the amine functionality in this compound is in a reduced state, the most relevant reduction reaction in the context of its synthesis is the reduction of the imine intermediate. The stereochemical outcome of this reduction is of paramount importance when a chiral product is desired.

The reduction of the C=N double bond of the imine formed from 5-methyl-1-indanone and methylamine creates a new stereocenter at the C1 position. If a non-chiral reducing agent such as sodium borohydride (B1222165) is used, a racemic mixture of the (R)- and (S)-enantiomers will be produced.

To achieve a stereoselective reduction, either a chiral reducing agent or a chiral catalyst must be employed. Asymmetric hydrogenation or transfer hydrogenation of the imine using catalysts with chiral ligands is a common strategy to produce an enantiomerically enriched product. The choice of catalyst and reaction conditions can influence which enantiomer is formed preferentially. The stereochemistry of the reduction of imines is influenced by steric and electronic factors of both the substrate and the reducing agent or catalyst.

Reduction MethodStereochemical Outcome
Reduction with NaBH₄Racemic mixture (1:1 ratio of R and S enantiomers)
Asymmetric Hydrogenation (with chiral catalyst)Enantiomerically enriched product (e.g., predominantly R or S) organic-chemistry.org
Asymmetric Transfer Hydrogenation (with chiral catalyst)Enantiomerically enriched product (e.g., predominantly R or S) researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Indane Ring

The aromatic portion of the indane ring in this compound is susceptible to electrophilic substitution reactions, characteristic of benzene (B151609) derivatives. The outcome of these reactions is directed by the activating, ortho-, para-directing nature of the alkyl substituents (the fused aliphatic ring and the 5-methyl group). However, the potent activating and ortho-, para-directing amino group (-NH2) typically dominates the regioselectivity. To achieve substitution at other positions or to prevent side reactions, the amine functionality is often protected as an amide (e.g., an acetamide (B32628) or trifluoroacetamide) prior to carrying out the substitution. google.comresearchgate.net This protection moderates the activating effect and provides steric hindrance, influencing the position of substitution.

A primary example of electrophilic substitution on a related indane system is the Friedel-Crafts acylation. In the synthesis of related compounds like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, sequential Friedel-Crafts acetylations are performed on the N-protected 2-aminoindan. google.comresearchgate.net This process involves reacting the protected amine with an acyl halide (like acetyl chloride) in the presence of a Lewis acid catalyst. google.com The acetyl group is introduced onto the aromatic ring, and its position is governed by the directing effects of the existing substituents. Subsequent reduction of the introduced acetyl group can then yield an ethyl substituent. google.com

Table 1: Examples of Electrophilic Substitution Reactions on Related Indane Scaffolds

Reaction TypeReagentsSubstrate ExampleProduct TypeReference
Friedel-Crafts AcetylationAcetyl halide, Lewis acidN-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideN-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide google.com
Friedel-Crafts Acetylation (Second)Acetyl halide, Lewis acidN-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamideN-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide google.com

Nucleophilic aromatic substitution on the indane ring is significantly less common and would require the presence of strong electron-withdrawing groups (such as a nitro group) on the aromatic ring, which are not present in the parent compound.

Formation of Amine Derivatives (e.g., Ureas, Thioureas)

The primary amine group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably ureas and thioureas.

Urea (B33335) Formation: Urea derivatives are commonly prepared by reacting the amine with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group (-N=C=O) to form a stable urea linkage. This reaction is typically efficient and proceeds under mild conditions. google.com

Alternatively, ureas can be synthesized from amines and carbon dioxide, although this often requires catalysts or forcing conditions to proceed. psu.edursc.org Other methods involve the use of phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole, which react with the amine to form an intermediate that can then react with another amine. unipr.it

Thiourea (B124793) Formation: The synthesis of thioureas from this compound follows analogous pathways. A common and straightforward method is the reaction with an isothiocyanate (R-N=C=S). researchgate.net The amine's nucleophilic nitrogen attacks the central carbon of the isothiocyanate, leading to the formation of the thiourea derivative. researchgate.net

Other established methods for thiourea synthesis include the reaction of amines with carbon disulfide in the presence of a base or dehydrating agent. organic-chemistry.org This method often proceeds through an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.org

Table 2: General Reactions for the Formation of Urea and Thiourea Derivatives

Derivative TypeGeneral ReactionReactant for AmineExpected Product Structure
UreaAmine + IsocyanateR-N=C=OIndane-NH-C(=O)NH-R
ThioureaAmine + IsothiocyanateR-N=C=SIndane-NH-C(=S)NH-R
Symmetrical Thiourea2 Amine + Carbon DisulfideCS₂Indane-NH-C(=S)NH-Indane

Reaction Mechanisms and Kinetic Studies of this compound Synthesis

The synthesis of this compound typically originates from the corresponding ketone, 2,5-dimethyl-2,3-dihydro-1H-inden-1-one. The primary routes for this transformation are the reduction of an oxime intermediate or direct reductive amination.

Mechanism via Oxime Reduction: This two-step pathway begins with the reaction of 2,5-dimethyl-2,3-dihydro-1H-inden-1-one with hydroxylamine (NH₂OH), often from a salt like hydroxylamine hydrochloride in the presence of a base. google.com This condensation reaction forms the corresponding 1-indanone (B140024) oxime. The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the ketone's carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

The second step is the reduction of the oxime to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or chemical reduction. google.com A patented method for a similar indanamine synthesis avoids pressurized hydrogenation by using an alumino-nickel catalyst under alkaline conditions. google.com The mechanism of catalytic hydrogenation involves the stepwise addition of hydrogen atoms across the C=N double bond on the surface of the metal catalyst.

Mechanism of Reductive Amination: Reductive amination is a more direct, one-pot process that converts the ketone directly to the amine. The reaction involves treating the ketone with ammonia (B1221849) (or an ammonia source) and a reducing agent. The mechanism proceeds via the initial formation of an imine intermediate through the reaction of the ketone with ammonia, accompanied by the elimination of water. This imine is often not isolated but is reduced in situ to the desired amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The reducing agent selectively reduces the protonated imine (iminium ion) faster than the initial ketone.

Kinetic Studies: Detailed kinetic studies specifically for the synthesis of this compound are not widely available in peer-reviewed literature. However, kinetic analyses of related industrial processes focus on optimizing reaction conditions to maximize yield and purity while ensuring safety and efficiency. For instance, in the synthesis of 2,3-dihydro-1H-indenes-1-amine from the corresponding oxime, reaction parameters are carefully controlled. google.com Studies would typically investigate the effects of temperature, pressure, catalyst loading, and reagent concentration on the reaction rate. For example, a patented process specifies adding the alumino-nickel catalyst in batches at a controlled temperature of 50–55 °C and continuing the reaction for approximately 8 hours, with progress monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. google.com These parameters are established through empirical studies to control the reaction kinetics for efficient and complete conversion.

Stereochemical Investigations of N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

Chiral Synthesis and Enantioselective Approaches to Indane Amine Stereoisomers

The synthesis of enantiomerically pure N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can be approached through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis.

Resolution Techniques for Enantiomeric Mixtures

A prevalent method for separating enantiomers of chiral amines is through the formation of diastereomeric salts. researchgate.netrsc.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts with different physical properties, such as solubility. researchgate.net Fractional crystallization can then be employed to separate these salts. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amine.

Commonly used chiral resolving agents for primary and secondary amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. researchgate.net The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Table 1: Chiral Resolving Agents for Indane Amines

Resolving Agent Amine Type Principle of Separation
(R,R)-Tartaric Acid Primary Amines Formation of diastereomeric salts with differing solubilities.
(S)-Mandelic Acid Primary/Secondary Amines Formation of diastereomeric salts, separation by fractional crystallization.

For this compound, a similar strategy would be employed. The racemic mixture would be treated with an enantiomerically pure chiral acid in a suitable solvent. The resulting diastereomeric salts, (R)-amine-(R)-acid and (S)-amine-(R)-acid, would ideally exhibit differential solubility, allowing for their separation. The selection of the optimal chiral acid and solvent system would require empirical screening to achieve high diastereomeric excess (d.e.) and yield.

Stereoselective Catalysis in Indane Amine Formation

Direct asymmetric synthesis offers a more atom-economical approach to obtaining enantiomerically enriched indane amines. One of the most effective methods is the asymmetric reduction of a prochiral imine precursor. core.ac.uk This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal catalyst.

For the synthesis of this compound, the precursor would be the N-methylimine of 5-methyl-1-indanone (B1336591). Asymmetric reduction of this imine using a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand, can lead to the desired amine with high enantioselectivity. nih.gov

Another approach involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary, such as (R)-phenylglycine amide, can be condensed with 5-methyl-1-indanone to form a chiral ketimine. Diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched 1-amino-5-methylindane, which could then be N-methylated. researchgate.net

Table 2: Catalytic Systems for Asymmetric Imine Reduction

Catalyst System Imine Substrate Typical Enantioselectivity (ee)
[Rh(COD)Cl]₂ / Chiral Diphosphine Aromatic Imines >90%
RuCl₂(chiral diamine)(diphosphine) Aromatic Imines >95%

Characterization of Stereoisomers and Determination of Absolute Configuration

Once the stereoisomers of this compound are separated, their characterization and the determination of their absolute configuration are crucial.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for determining the enantiomeric excess (ee) of the separated amines. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. researchgate.net In the presence of a chiral solvating agent, the enantiomers can exhibit separate signals in the NMR spectrum, allowing for the determination of their ratio. researchgate.net Furthermore, the formation of diastereomeric derivatives, such as Mosher's amides (by reaction with α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the protons near the stereocenter. nih.govresearchgate.net

For unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the gold standard. wikipedia.org This technique requires the formation of a suitable crystalline salt of the enantiomerically pure amine with a chiral acid of known absolute configuration. The resulting crystal structure provides a three-dimensional map of the molecule, unequivocally establishing the spatial arrangement of the atoms. wikipedia.org

Conformational Analysis of this compound and Related Chiral Indanes

The biological activity and chemical reactivity of chiral molecules are often dictated by their three-dimensional conformation. For this compound, the five-membered ring of the indane core is not planar and can adopt different puckered conformations.

Computational studies and experimental techniques like microwave spectroscopy have been used to investigate the conformational landscape of 1-aminoindane. researchgate.net These studies have shown that the cyclopentene (B43876) ring of the indane core exists in a puckered, envelope-like conformation. The amino group can occupy either an equatorial or an axial position relative to the puckered ring. For 1-aminoindane, the conformers with the amino group in an equatorial position are found to be more stable. researchgate.net

Table 3: Conformational Preferences in 1-Aminoindane

Conformer Amino Group Position Relative Stability
EQ Equatorial More Stable

In the case of this compound, the presence of the N-methyl group and the 5-methyl group on the aromatic ring will influence the conformational preferences. The N-methyl group will introduce additional steric interactions that could affect the rotational barrier around the C1-N bond and the relative stability of the equatorial versus axial conformers of the amino group. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations and the energy barriers between them. acs.org These theoretical predictions can be corroborated by experimental NMR studies, particularly through the analysis of nuclear Overhauser effects (NOEs), which provide information about the through-space proximity of different protons in the molecule. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is expected to show distinct signals corresponding to the aromatic, aliphatic, N-methyl, and amine protons. The aromatic region would likely display signals for the three protons on the substituted benzene (B151609) ring. The benzylic proton at the C1 position, being adjacent to the amine group, would appear as a multiplet. The methylene (B1212753) protons at C2 and C3 would also exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. A characteristic singlet would be expected for the N-methyl group, and another singlet for the methyl group on the aromatic ring. The N-H proton of the secondary amine would likely appear as a broad singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide information on the number of unique carbon environments. For this compound, eleven distinct signals are anticipated. The aromatic carbons would resonate in the downfield region (typically 120-150 ppm). The carbon bearing the amine group (C1) would be expected in the range of 50-60 ppm. The aliphatic carbons of the five-membered ring (C2 and C3) would appear further upfield. The N-methyl and the aromatic methyl carbons would each give rise to a signal in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.2Multiplet
C1-H~4.0Multiplet
C2-H₂1.8 - 2.5Multiplet
C3-H₂2.7 - 3.0Multiplet
Ar-CH₃~2.3Singlet
N-CH₃~2.4Singlet
N-H1.5 - 2.5Broad Singlet

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic Quaternary-C140 - 145
Aromatic CH-C120 - 130
C155 - 65
C230 - 40
C330 - 40
Ar-CH₃~21
N-CH₃~35

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring would be further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250–1020 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Weak-Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1250 - 1020Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₁H₁₅N) is 161 g/mol .

Under Electron Impact (EI) ionization, the molecular ion (M⁺) would be observed at m/z 161. A prominent fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical to form a stable iminium ion. Another likely fragmentation would involve the loss of the N-methylamine group. The indane ring system could also undergo characteristic fragmentations.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental composition. The calculated exact mass of the [M+H]⁺ ion of this compound (C₁₁H₁₆N⁺) is 162.1277. HRMS analysis would be expected to yield a mass value very close to this, confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the substituted benzene ring. Typically, substituted benzenes exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The presence of the methyl and amino groups on the indane system would be expected to cause a slight bathochromic (red) shift of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique would unambiguously establish the stereochemistry and packing arrangement within the crystal lattice. However, no published crystal structure for this specific compound is currently available.

Computational Chemistry and Molecular Modeling of N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly powerful for investigating the electronic structure and reactivity of organic compounds such as indane amine derivatives. nih.govresearchgate.net These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the electrostatic potential, all of which are critical for predicting how a molecule will interact with other molecules, including biological receptors. researchgate.net

For instance, DFT calculations can reveal regions of a molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. This information is vital for predicting metabolic pathways and understanding reaction mechanisms. Studies on related heterocyclic and aromatic amine systems have demonstrated that quantum chemical methods can successfully model the stability of reactive intermediates and transition states, providing a deeper mechanistic understanding of their chemical behavior. nih.govgenexplain.com Furthermore, these computational approaches can predict various molecular properties that are essential for drug design, including dipole moments and polarizability, which influence a compound's solubility and ability to cross biological membranes. genexplain.com

Table 1: Insights from Quantum Chemical Calculations

Parameter Calculated Significance in Drug Discovery
Molecular Geometry Determines the 3D shape and fit with a biological target.
HOMO/LUMO Energies Indicates electronic reactivity and the tendency to donate or accept electrons.
Electrostatic Potential Maps electron-rich and electron-poor regions, predicting sites of interaction.
Dipole Moment Influences solubility, membrane permeability, and binding orientation.
Bond Dissociation Energies Predicts metabolic stability and potential sites of degradation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indane Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.com By analyzing a set of molecules with known activities, QSAR models can identify key structural, electronic, or physicochemical properties (known as descriptors) that govern their efficacy. genexplain.comdovepress.com

For derivatives of indane amines, QSAR studies can help rationalize why certain structural modifications lead to enhanced or diminished biological effects. Descriptors often used in QSAR models for amine-containing compounds include hydrophobicity (logP), molar refractivity (a measure of volume and polarizability), steric parameters (like Taft parameters), and quantum chemical descriptors. genexplain.com For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the indane ring leads to a predictable increase in binding affinity for a target protein. genexplain.com

These models are not only descriptive but also predictive. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of newly designed, unsynthesized analogs. akosgmbh.de This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, saving significant time and resources. Studies on structurally related indeno[1,2-b]indole (B1252910) derivatives have successfully used QSAR models to predict inhibitory activity against specific enzymes, demonstrating the utility of this approach for focused drug design. nih.gov

Table 2: Example QSAR Descriptors for a Hypothetical Series of Indane Amine Derivatives

Compound LogP (Hydrophobicity) Molar Refractivity (MR) Electronic Parameter (σ) Predicted Activity (pIC50)
Analog 1 2.1 55.4 0.00 6.5
Analog 2 2.6 60.1 -0.17 7.1
Analog 3 2.0 58.2 0.23 6.3
Analog 4 3.1 65.3 0.00 7.8

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a compound like N,5-dimethyl-2,3-dihydro-1H-inden-1-amine might exert a biological effect, it is crucial to study its interaction with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. akosgmbh.degenexplain.com

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. zenodo.org The process involves placing the ligand in the binding site of a protein and evaluating different poses based on a scoring function, which estimates the binding free energy. This provides a static snapshot of the most likely binding mode and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the active site. nih.gov

Following docking, Molecular Dynamics (MD) Simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of how the complex behaves in a simulated physiological environment. genexplain.com These simulations, often run for nanoseconds or even microseconds, can assess the stability of the binding pose predicted by docking. nih.gov By analyzing the trajectory, researchers can measure parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of different protein regions. genexplain.comnih.gov

Table 3: Representative Data from a Docking and MD Simulation Study

Parameter Description Example Value Interpretation
Docking Score Estimated binding affinity (e.g., in kcal/mol). -10.38 kcal/mol Strong predicted binding affinity. nih.gov
Key Interactions Specific amino acid residues involved in binding. Hydrophobic interactions with Tyr158, Ile215 Identifies critical residues for ligand recognition.
MD Simulation Time The duration of the simulation. 100 ns Assesses stability over a relevant timescale. nih.gov
RMSD of Complex Measures the deviation from the initial structure over time. 1.5 Å A low, stable RMSD indicates a stable binding pose.
RMSF of Ligand Measures the fluctuation of ligand atoms. < 1.0 Å Low fluctuation suggests the ligand is tightly bound.

Prediction of Biological Activity Spectra for this compound Analogs (e.g., PASS)

Beyond investigating interactions with a single target, computational methods can also predict a broad spectrum of potential biological activities for a novel compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that serves this purpose. nih.govscispace.com Based on the 2D structure of a molecule, PASS compares its structural features to a vast database of known biologically active compounds. akosgmbh.de

The algorithm calculates the probability that a given molecule is "active" (Pa) or "inactive" (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. nih.govscispace.com This provides a holistic "biological activity spectrum" for a compound before it is even synthesized.

For analogs of this compound, PASS can be used as a screening tool to identify promising therapeutic avenues or to flag potential off-target effects early in the discovery process. genexplain.com If the prediction suggests a high probability for a desirable activity (e.g., Pa > 0.7), it provides a strong rationale for pursuing further experimental investigation. Conversely, a high Pa for a toxic effect would serve as a warning. The average accuracy of PASS predictions is high, often around 95%, making it a valuable tool for hypothesis generation. genexplain.com

Table 4: Sample PASS Prediction for a Hypothetical Indane Amine Analog

Predicted Activity Pa (Probability to be Active) Pi (Probability to be Inactive) Interpretation
MAO-B Inhibitor 0.815 0.004 High probability of being a MAO-B inhibitor.
Antiparkinsonian 0.762 0.011 Likely to have therapeutic potential for Parkinson's disease.
Dopamine (B1211576) Uptake Inhibitor 0.690 0.025 Likely to exhibit this activity.
Vasoconstrictor 0.551 0.048 Possible activity, warrants further investigation.
Hepatotoxic 0.210 0.150 Low probability of liver toxicity.

Structure Activity Relationship Sar Studies of Indane Amine Derivatives

Systemic Modification of the Indane Scaffold and Amine Functionalitybenchchem.comresearchgate.net

Systematic modifications of the indane core and the crucial amine functional group are fundamental strategies in probing and optimizing biological activity. The rigid indane scaffold provides a fixed orientation for substituents, allowing for a more precise evaluation of their influence on molecular interactions. researchgate.net

Methyl groups, though simple, can profoundly impact a molecule's steric and electronic properties, thereby influencing its biological activity. In the context of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine, there are two methyl substituents: one on the amine (N-methyl) and one on the aromatic ring (5-methyl).

5-Methyl Group: The placement of a methyl group on the aromatic ring can affect how the molecule fits into a binding pocket and can influence its metabolic stability. SAR studies on various molecular scaffolds have shown that the position and steric bulk of such groups are critical. mdpi.com For example, in some classes of compounds, a methyl substituent can significantly enhance activity compared to an unsubstituted analogue. nih.gov

N-Methyl Group: The methyl group on the amine nitrogen is a key determinant of the compound's properties. It affects the basicity of the amine and can engage in specific hydrophobic interactions within a receptor or enzyme active site. The transition from a primary amine (NH2) to a secondary amine (NH-CH3) or a tertiary amine can drastically alter biological outcomes. researchgate.net

Table 1: Hypothetical Impact of Methyl Group Modifications on Biological Activity This table is illustrative, based on general SAR principles.

Compound Modification from this compound Expected Impact on Activity Rationale
1 Removal of 5-methyl group Potentially reduced Loss of beneficial hydrophobic interaction or steric bulk in the binding site.
2 Removal of N-methyl group (primary amine) Activity altered Change in basicity and hydrogen bonding capacity (from donor to donor/acceptor).
3 Addition of 6-methyl group Potentially altered Steric hindrance or new favorable interaction, depending on target topology. researchgate.net

The substituent(s) on the amine nitrogen atom play a pivotal role in defining the compound's interaction with biological targets. Modifications at this position can influence receptor affinity, selectivity, and pharmacokinetic properties. For certain cholinesterase inhibitors based on the indane scaffold, the nature of the N-substituent dictates potency, with a clear rank order observed: dimethyl amine > piperidine (B6355638) > morpholine. researchgate.net This demonstrates that both the size and electronic nature of the N-substituent are critical.

Replacing the N-methyl group of this compound with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity and steric bulk, which could either enhance or diminish activity depending on the size of the corresponding binding pocket. Cyclizing the N-substituent into a ring system like pyrrolidine (B122466) or piperidine is another common strategy to constrain the conformation and potentially improve binding affinity. nih.gov

Substituents on the aromatic portion of the indane ring can modulate the electronic environment of the molecule and introduce new points of interaction. The 5-methyl group in the target compound is an electron-donating group. Replacing it with electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or other electron-donating groups (e.g., methoxy) would alter the molecule's electrostatic potential and its ability to participate in pi-stacking or other non-covalent interactions. nih.gov

Studies on related indane derivatives have shown that the position of substitution matters. For instance, while little difference was found between meta- and para-substituted derivatives for certain activities, the most potent compounds often had substitution at a specific position. researchgate.net The presence of a substituent in an ortho position relative to the fused cyclopentane (B165970) ring can cause steric hindrance, affecting the planarity and conformation of the molecule. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Indane Amine Designbenchchem.com

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. nih.govnih.gov Bioisosterism involves replacing a functional group with another that has similar physical and chemical properties, whereas scaffold hopping involves replacing the core molecular framework entirely. nih.govresearchgate.net

In the context of indane amines, the indane scaffold could be "hopped" to other rigid bicyclic systems, such as tetralin, benzofuran, or indole. The goal is to maintain the crucial spatial arrangement of the amine and the aromatic ring that defines the pharmacophore, while exploring new chemical space to optimize other properties or circumvent existing patents. researchgate.net Similarly, bioisosteric replacement could be applied to the amine or methyl groups to fine-tune the molecule's characteristics. u-strasbg.fr

Stereochemical Aspects of SAR in Chiral Indane Aminesnih.govresearchgate.net

The carbon atom at position 1 of the indane ring, to which the amine group is attached, is a chiral center. Consequently, this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N,5-dimethyl-2,3-dihydro-1H-inden-1-amine and (S)-N,5-dimethyl-2,3-dihydro-1H-inden-1-amine.

Stereochemistry is often a critical determinant of biological activity because biological targets like receptors and enzymes are themselves chiral. As a result, one enantiomer (the eutomer) often fits much better into the binding site and has significantly higher potency than the other (the distomer). The specific stereochemistry of chiral intermediates is a key consideration in their synthesis. researchgate.net For example, the compound (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine highlights the importance of a specific stereoconfiguration for its intended biological role. Therefore, any SAR study of chiral indane amines must evaluate the enantiomers separately to fully understand their interaction with the biological target.

Correlation of In Silico Predictions with In Vitro Biological Data in SAR Studiesu-strasbg.fr

Modern SAR studies frequently integrate computational (in silico) methods with experimental (in vitro) testing to accelerate the design-synthesis-test cycle. nih.gov In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of novel compounds before they are synthesized. mdpi.comnih.gov

QSAR: For a series of indane amine analogues, a QSAR model could be developed to correlate physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) with their measured in vitro potency. nih.gov Such a model could then be used to predict the activity of new, virtual derivatives, prioritizing the most promising candidates for synthesis.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different indane amine derivatives. dundee.ac.uk This can provide structural insights into the SAR, explaining, for example, why a particular substituent enhances or diminishes activity.

It is essential that these computational predictions are validated by empirical in vitro biological data. nih.govnih.gov A strong correlation between predicted and observed activity gives confidence in the predictive power of the in silico models, making them a valuable tool in the optimization of lead compounds. scirp.org

Biological Target Identification and Mechanistic Research in Vitro and in Silico for Indane Amines

Investigation of Receptor Binding Profiles for N,5-dimethyl-2,3-dihydro-1H-inden-1-amine and its Analogs

The biological activity of indane amines is largely determined by their ability to bind to specific receptors and enzymes. Research into the binding profiles of these compounds has unveiled interactions with key components of the central nervous system, highlighting their potential as modulators of neurological pathways.

Indane amines and structurally related compounds have been investigated for their affinity for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors, which are crucial for regulating mood, cognition, and behavior. nih.govmdpi.comnih.gov The 5-HT₂ receptor family, which includes 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, are G protein-coupled receptors (GPCRs) that are primary targets for various psychoactive compounds. nih.gov

Studies on N,N-dimethyltryptamine (DMT), which shares the N,N-dimethylamine feature, show it acts as an agonist at both 5-HT₂A and 5-HT₂C receptors, activating phosphoinositide hydrolysis signaling pathways. nih.gov Research on aminotetralin analogs, which are structurally similar to aminoindanes, has demonstrated that modifications to the molecule can significantly impact binding affinity and stereoselectivity at 5-HT₂ and H₁ receptors. nih.gov For example, computational modeling suggests that π–π interactions between the ligand's phenyl moiety and specific amino acid residues within the receptor's binding pocket are critical for high-affinity binding. nih.gov

Indane amine derivatives have shown significant potential as inhibitors of various enzymes, which is a key aspect of their mechanism of action.

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a recognized strategy for treating Parkinson's disease. researchgate.net MAO-B is a mitochondrial enzyme responsible for degrading amine neurotransmitters like dopamine (B1211576). nih.govresearchgate.net Several derivatives of 2,3-dihydro-1H-inden-1-amine have been synthesized and identified as potent and selective MAO-B inhibitors. researchgate.net One of the most well-known examples is Rasagiline (B1678815), (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, a selective and irreversible MAO-B inhibitor. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the indane scaffold can yield compounds with MAO-B inhibitory activity comparable to the established drug Selegiline. researchgate.net

CompoundMAO-B IC₅₀ (µM)
L4 0.11
L8 0.18
L16 0.27
L17 0.48
Selegiline Similar to L4, L8, L16, L17
Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives. researchgate.net

Protein Tyrosine Kinase and DDR1: Protein kinases are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. nih.gov A specific class of receptor tyrosine kinases, the discoidin domain receptors (DDRs), are activated by collagen and have been implicated in fibrosis and cancer. nih.govnih.gov Derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide have been designed as novel, selective inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govresearchgate.net These compounds were developed to bind to the ATP-binding site of the kinase, effectively suppressing its activity. mdpi.com For instance, compound 7f from one study demonstrated high affinity and potent inhibition of DDR1, with promising selectivity over other kinases. nih.govmdpi.com

CompoundBinding Affinity (Kd, nM)DDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)
7c N/A5.621.5
7d N/A42.5N/A
7f 5.914.9>1000
DDR1-IN-1 N/A105431
Data compiled from studies on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives and other DDR1 inhibitors. nih.govmdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease to address cholinergic deficits. nih.govmdpi.com While direct data on this compound is scarce, related structures have been explored. For example, analogs of phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone have shown moderate AChE inhibitory effects. nih.gov The approved drug Donepezil also contains a dihydroinden-1-one core structure, highlighting the potential of the indane scaffold in designing AChE inhibitors. mdpi.com

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Systems (In Vitro)

Understanding the effects of indane amines within cells provides insight into their broader physiological impact.

Neurotransmission: By inhibiting MAO-B, indane amine derivatives can significantly modulate neurotransmitter pathways. nih.gov MAO-B primarily metabolizes dopamine; its inhibition leads to elevated levels of dopamine in the brain. nih.govresearchgate.net This mechanism is central to the therapeutic effect of drugs like Rasagiline in Parkinson's disease, as it helps restore dopaminergic function. nih.gov These compounds can also lead to increased levels of serotonin (5-HT) and noradrenaline. nih.gov

Oxidative Stress Responses: The process of monoamine oxidation by MAO enzymes generates oxidative stress, which is implicated in neurodegeneration. nih.gov Inhibition of MAO-A or MAO-B can therefore reduce this oxidative burden. nih.gov Some MAO-B inhibitors, including Rasagiline, exhibit additional antioxidant effects that are independent of their enzymatic inhibition. nih.gov Mechanistic studies show that these compounds can activate pro-survival signaling cascades, such as the AKT/Nrf2/HO-1 pathway, and increase the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase. nih.gov

Indane amine derivatives have demonstrated protective effects in various cellular models of neurodegeneration and disease.

In models of Parkinson's disease, MAO-B inhibitors like Rasagiline have been shown to protect against cell death. nih.gov These compounds can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and Caspase 3. nih.gov This modulation of apoptosis-related factors contributes to the increased survival of dopaminergic neurons. nih.gov

In a different context, DDR1 inhibitors based on the 2-amino-2,3-dihydro-1H-indene structure have been shown to dose-dependently suppress the colony formation of pancreatic cancer cells in vitro. nih.gov This indicates an ability to reduce cell viability and proliferation in cancer models, which is consistent with the role of DDR1 in promoting cancer cell survival and migration. nih.govmdpi.com

Computational Approaches to Binding Affinity and Specificity Studies

In silico methods, such as molecular docking and dynamics, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. nih.govresearchgate.net These computational approaches have been instrumental in the design and optimization of indane amine derivatives. nih.gov

For the development of selective DDR1 inhibitors, structure-based drug design was employed. nih.govmdpi.com Computational modeling and docking studies helped to visualize how 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives fit into the ATP-binding pocket of DDR1. nih.govresearchgate.net These models revealed that specific hydrogen bonds and hydrophobic interactions are crucial for potent and selective binding, guiding the synthesis of compounds with improved affinity and a better selectivity profile, minimizing off-target effects on other kinases. nih.govmdpi.com

Similarly, molecular docking studies have been used to analyze the binding of inhibitors to the active site of MAO-B. researchgate.net The active site consists of a hydrophobic substrate cavity, and understanding how different indane amine analogs orient themselves within this cavity helps explain their inhibitory potency and selectivity. researchgate.netresearchgate.net Such computational insights are invaluable for the rational design of next-generation enzyme inhibitors with enhanced therapeutic properties.

Analytical Methodologies for Research Applications of N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to the analysis of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine, providing the means to separate the compound from impurities and quantify its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It is particularly valuable for assessing the purity, including enantiomeric purity, of the compound.

For the analysis of chiral amines such as this compound, chiral stationary phases (CSPs) are often employed. mdpi.comnih.gov These phases allow for the direct separation of enantiomers, which is crucial as different enantiomers can exhibit distinct biological activities. Polysaccharide-based CSPs, for instance, are frequently used for the enantioseparation of various drug compounds. nih.gov

Alternatively, an indirect approach involving derivatization with a chiral reagent can be used. The amine can be reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. researchgate.netmdpi.com These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). researchgate.netmdpi.com Fluorescent chiral derivatization reagents are particularly useful as they allow for highly sensitive detection. researchgate.netnih.gov

Quantitative analysis by HPLC is typically achieved by creating a calibration curve from standards of known concentration. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation of an Indane Amine

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Detection UV at a specific wavelength (e.g., 220 nm) or Fluorescence Detector (with derivatization)
Expected Retention Time Dependent on specific enantiomer and conditions
Linearity (R²) > 0.999
Limit of Detection (LOD) ~2 µg/mL

| Limit of Quantification (LOQ) | ~7 µg/mL |

Note: The values in this table are representative and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic behavior. Derivatization with reagents such as benzenesulfonyl chloride can produce less polar derivatives suitable for GC analysis. gdut.edu.cn

GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing structural information that can confirm the identity of the compound and its impurities. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the analyte.

The pH of the sample matrix is an important consideration in the GC-MS analysis of amines. To ensure volatility, the amine should be in its neutral, free-base form, which typically requires adjusting the pH of the sample to a basic level before extraction or injection.

Table 2: Representative GC-MS Method Parameters for Amine Analysis

Parameter Condition
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Splitless or split
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature hold, followed by a ramp to a final temperature
MS Ionization Mode Electron Ionization (EI)
MS Detector Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Linearity (R²) > 0.99

| Limit of Detection (LOD) | pg/L to ng/L range, depending on the analyte and method |

Note: The values in this table are for general amine analysis and would need to be specifically developed for this compound.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound, provided the compound possesses a suitable chromophore. The indane ring system exhibits UV absorbance. The specific wavelength of maximum absorbance (λmax) would need to be determined experimentally.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

While less selective than chromatographic methods, UV-Vis spectrophotometry can be useful for rapid quantification in pure samples or simple matrices where interfering substances are not present. The solvent used can influence the absorption spectrum, so consistency in solvent choice is important.

Development of Specialized Assays for Indane Amine Detection in Research Matrices

In research applications, it may be necessary to detect and quantify this compound in complex biological or environmental matrices. This often requires the development of specialized assays with high sensitivity and selectivity.

One approach is the development of colorimetric or fluorometric assays. These assays typically involve a chemical reaction where the amine reacts with a specific reagent to produce a colored or fluorescent product. For instance, reagents like fluorescamine react with primary amines to yield fluorescent derivatives. The intensity of the color or fluorescence is proportional to the concentration of the amine. Such methods can be adapted for high-throughput screening in microplate formats.

Another avenue for specialized assay development is the use of immunochemical techniques, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This would involve the production of antibodies that specifically bind to this compound. The development of such an assay would be a significant undertaking but would offer very high specificity and sensitivity for detecting the compound in complex biological fluids.

The development of novel sensors, such as optodes, also presents a possibility for the selective detection of specific amines. These sensors could be designed to produce a measurable optical signal in the presence of the target indane amine.

Advanced Research Applications and Future Directions for N,5 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The aminoindane skeleton is a well-established structural motif in synthetic organic chemistry, frequently employed as a versatile intermediate in the creation of more complex and biologically significant molecules. researchgate.netlkouniv.ac.in The inherent structural rigidity and the presence of a reactive amine group make these compounds valuable starting points for constructing intricate molecular architectures. nih.gov

The synthesis of complex molecules often involves a strategic, step-by-step approach where pre-formed building blocks are sequentially assembled. nih.govnorthwestern.edu Aminoindanes, due to their defined stereochemistry and functional handles, can be efficiently incorporated into larger molecules. For instance, an efficient, scalable method for preparing 2-aminoindane-2-carboxylic acid has been developed, which serves as a key component for more complex structures. nih.gov This process involves a two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base with o-dibromoxylylene, demonstrating the utility of the indane structure in multi-step syntheses. nih.gov

The application of aminoindane derivatives as intermediates is particularly prominent in medicinal chemistry for the development of therapeutic agents. nih.govnih.gov They form the core of various drug candidates and approved medicines, underscoring their importance as foundational chemical entities. nih.gov The ability to modify both the aromatic ring and the amino group allows for the generation of a diverse library of compounds with varied biological activities.

Intermediate Compound Synthetic Application Significance
2-aminoindane-2-carboxylic acidSynthesis of complex amino acid analogsProvides a rigid scaffold for creating constrained peptides and peptidomimetics. nih.gov
Chiral aminoindanesPrecursors for asymmetric ligands and catalystsEnables the synthesis of enantiomerically pure compounds, crucial in drug development.
Functionalized indanonesStarting materials for multi-step synthesis of natural productsAllows for the construction of complex polycyclic natural product skeletons.

Applications as Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology for the visualization and study of biological processes in real-time. nih.govrsc.org Fluorescent probes, in particular, allow for the sensitive and specific detection of biomolecules and changes in their microenvironment. nih.govmdpi.com The structural characteristics of indane derivatives, such as their hydrophobicity and ability to be functionalized with fluorophores, make them promising candidates for the development of novel molecular probes.

A notable example is the development of indane-based fluorescent probes for the detection of amyloid-β (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. nih.gov In one study, indane derivatives with a donor-π-acceptor (D-π-A) structure were designed and synthesized. nih.gov These probes exhibited significant changes in their fluorescence intensity upon binding to Aβ aggregates compared to the monomeric form. nih.gov The indane scaffold provided a suitable backbone for positioning the donor and acceptor groups, leading to probes with high binding selectivity for Aβ aggregates. nih.gov This research highlights the potential of indane amines, by extension, to be developed into sophisticated tools for disease diagnostics and for studying the mechanisms of neurodegenerative disorders. nih.gov

The interaction of aminoindane derivatives with monoamine transporters and various receptors also suggests their utility as probes for studying the nervous system. nih.gov By attaching a reporter group, such as a fluorescent tag or a radioisotope, to an aminoindane scaffold, it may be possible to create probes that can map the distribution and density of these important neurological targets.

Probe Type Target Application Key Feature of Indane Scaffold
Donor-π-Acceptor Fluorescent ProbeAmyloid-β aggregatesDetection and monitoring of Alzheimer's disease pathology. nih.govProvides a rigid framework for the optimal orientation of donor and acceptor moieties. nih.gov
Receptor-Targeted ProbeMonoamine transporters, G protein-coupled receptorsImaging and quantifying receptor density in neurological studies. nih.govOffers a specific binding motif that can be functionalized without losing affinity.
Environment-Sensitive ProbeCellular microenvironmentsReporting on local polarity, viscosity, or pH within cells.The tunable electronic properties of the aromatic ring can be exploited for sensing applications.

Catalytic Utility in Organic Reactions

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov Chiral amines and their derivatives are widely used as ligands for metal-based catalysts and as organocatalysts themselves. researchgate.netchemrxiv.org The rigid structure of the indane backbone makes aminoindane derivatives attractive candidates for chiral ligands, as they can create a well-defined and sterically hindered chiral environment around a metal center. nih.gov

While direct catalytic applications of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine are not reported, the utility of related structures is well-documented. For instance, chiral phosphoric acids have been used in combination with 1,3-indanediones in enantioselective desymmetrization reactions to produce α-aryl-α-fluoroketones. acs.org This demonstrates the compatibility of the indane framework within catalytic systems.

Furthermore, chiral diamines based on other rigid scaffolds have proven to be highly effective in a variety of asymmetric transformations, including additions, hydrogenations, and C-H functionalization reactions. researchgate.netmdpi.com The design of such ligands often relies on a C2-symmetric or a non-symmetrical framework to impart high levels of stereocontrol. nih.gov The aminoindane structure provides a versatile platform for the synthesis of such ligands, where modifications to the amine, the aromatic ring, or the cyclopentane (B165970) ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

Catalyst/Ligand Type Reaction Role of Indane/Amine Moiety
Chiral Phosphoric Acid with 1,3-IndanedioneEnantioselective DesymmetrizationThe indanedione acts as a prochiral substrate, with the catalyst controlling the stereochemical outcome. acs.org
Chiral Aminoindane-derived LigandsAsymmetric HydrogenationThe rigid indane backbone creates a defined chiral pocket around the metal catalyst.
Aminoindane-based OrganocatalystsMichael AdditionThe amine group can form a chiral enamine or iminium ion intermediate, directing the stereochemistry of the reaction.

Exploration in Materials Science Research

The incorporation of rigid and well-defined molecular structures into polymers can lead to materials with unique and desirable properties, such as high thermal stability, enhanced mechanical strength, and specific optical or electronic characteristics. acs.orgresearchgate.net The indane moiety, with its compact and rigid bicyclic structure, has been explored as a building block in the synthesis of advanced polymers. acs.orgresearchgate.net

One area of investigation is the synthesis of indane-based polyacetylenes for gas separation membranes. acs.org It has been shown that polymethylated indane-containing polymers exhibit extremely high gas permeability, with some derivatives surpassing the performance of the most permeable polymer previously known, poly(1-trimethylsilyl-1-propyne). acs.org The indane groups contribute to the formation of a polymer matrix with a large excess free volume, which facilitates the transport of gas molecules. researchgate.net

In another application, indane moieties have been incorporated into the main chain of poly(ether imide)s. researchgate.net These polymers demonstrated excellent solubility in common organic solvents, high thermal stability, and high glass transition temperatures. researchgate.net The amorphous nature of these polymers, as revealed by X-ray diffraction, is beneficial for creating materials with good processability and optical transparency. researchgate.net The introduction of the indane unit into the polymer backbone disrupts chain packing, leading to improved solubility without compromising thermal performance.

Polymer Type Key Property Role of Indane Moiety
Indane-based PolyacetylenesHigh gas permeability acs.orgCreates a large free volume in the polymer matrix, enhancing gas transport. researchgate.net
Poly(ether imide)s with Indane UnitsHigh thermal stability and solubility researchgate.netThe rigid and bulky indane group disrupts chain packing, improving solubility while maintaining thermal resistance. researchgate.net
Indene-containing ResinsThermoplastic propertiesThe indene (B144670) precursor readily polymerizes to form useful thermoplastic resins. wikipedia.org

Emerging Research Areas for Indane Amine Derivatives

The field of medicinal chemistry continues to be the most prominent and rapidly evolving research area for indane amine derivatives. labmanager.comacs.org The privileged structure of the indane scaffold makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases. nih.gov

Current research is heavily focused on the development of aminoindane derivatives for the treatment of neurological and psychiatric disorders. nih.gov This is driven by their ability to interact with key targets in the central nervous system, such as monoamine transporters and G protein-coupled receptors. nih.govnih.gov For example, derivatives are being investigated for their potential as anti-Parkinsonian drugs, antidepressants, and anxiolytics. nih.gov

Beyond neuroscience, the anti-cancer potential of indane derivatives is another active area of investigation. nih.gov Researchers are designing and synthesizing novel indane-based compounds that can inhibit cancer cell proliferation and induce apoptosis. The rigid indane framework allows for the precise positioning of functional groups to achieve high-affinity binding to biological targets such as enzymes and receptors involved in cancer progression.

The antibacterial and antiviral properties of aminoindane derivatives are also being explored. researchgate.net With the rise of antibiotic resistance, there is a pressing need for new classes of antimicrobial agents. The aminoindane structure offers a chemical scaffold that is distinct from existing antibiotics, providing an opportunity to develop drugs with novel mechanisms of action.

Emerging Research Area Therapeutic Target/Application Rationale
NeurotherapeuticsMonoamine transporters, GPCRsModulation of neurotransmitter systems for treating depression, anxiety, and neurodegenerative diseases. nih.govnih.gov
OncologyKinases, Proteases, TubulinDevelopment of novel anti-cancer agents with improved efficacy and reduced side effects. nih.gov
Anti-infectivesBacterial and viral enzymesDiscovery of new classes of antibiotics and antivirals to combat drug resistance. researchgate.net
Psychoactive SubstancesSerotonin (B10506) and dopamine (B1211576) receptorsUnderstanding the structure-activity relationships of new psychoactive substances to inform public health and policy. nih.gov

Q & A

Q. Critical parameters :

ParameterOptimal ConditionImpact on Yield
Temperature80–90°C (reflux)Higher temps accelerate radical formation but risk side reactions.
Solvent1-PropanolPolar protic solvents stabilize intermediates.
PurificationRecrystallization/ChromatographyEnsures >95% purity but may reduce yield by 10–15% .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.25 (N–CH₃) and δ 1.95 (5–CH₃) confirm methyl groups.
    • ¹³C NMR : Signals at 45 ppm (N–CH₃) and 22 ppm (5–CH₃) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 161.24 (C₁₁H₁₅N⁺) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (if crystalline) .

Basic: What in vitro assays are used to screen its biological activity?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors .

Advanced: How can synthesis be optimized for enantioselective production?

Answer:

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce asymmetry during cyclization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak® AD-H column) to assess enantiomeric excess (ee) >98% .

Advanced: What mechanistic insights explain its reactivity in oxidation and reduction reactions?

Answer:

  • Oxidation :
    • Agents : KMnO₄ (aqueous) converts the amine to a ketone via radical intermediates.
    • Pathway : Sequential H-abstraction and hydroxylation .
  • Reduction :
    • Agents : LiAlH₄ reduces the indene ring to a saturated system.
    • Steric effects : 5-CH₃ hinders access to the reactive site, lowering yield by ~20% .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Variable factors :

    FactorImpactMitigation
    Purity<90% purity inflates IC₅₀Use HPLC to verify ≥95% purity .
    SolventDMSO vs. water alters solubilityStandardize solvent systems.
    Cell lineGenetic heterogeneityUse authenticated lines (e.g., ATCC) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets .

Advanced: What computational strategies predict its binding modes with biological targets?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite for receptor-ligand modeling (e.g., MAO-B inhibition) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., 5-CH₃) with logP and IC₅₀ .

Advanced: How to analyze stereochemical outcomes in derivatives using advanced spectroscopy?

Answer:

  • Vibrational CD (VCD) : Distinguishes R/S configurations via amide I/II bands .
  • Solid-state NMR : Resolves crystal packing effects on stereochemistry .
  • Time-resolved fluorescence : Probes conformational changes in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.